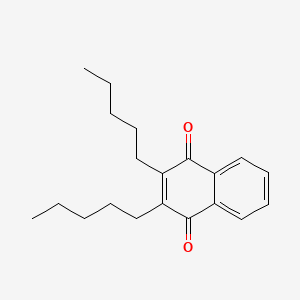
2,3-Dipentyl-1,4-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dipentyl-1,4-naphthalenedione is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene ring system with two ketone substitutions at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals . The addition of pentyl groups at the 2 and 3 positions of the naphthalene ring enhances the compound’s lipophilicity and potentially its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipentyl-1,4-naphthalenedione typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dipentyl-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones with different substituents.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces hydroquinones.
Applications De Recherche Scientifique
2,3-Dipentyl-1,4-naphthalenedione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dipentyl-1,4-naphthalenedione involves its interaction with cellular components. As a quinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound disrupts cellular processes by causing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of pentyl groups.
2-Bromo-1,4-Naphthalenedione: A halogenated derivative with distinct biological activities.
Uniqueness
2,3-Dipentyl-1,4-naphthalenedione is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other naphthoquinone derivatives.
Propriétés
Numéro CAS |
104582-08-3 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2,3-dipentylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-16(12-8-6-4-2)20(22)18-14-10-9-13-17(18)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3 |
Clé InChI |
KUFJZOFVSBKLRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



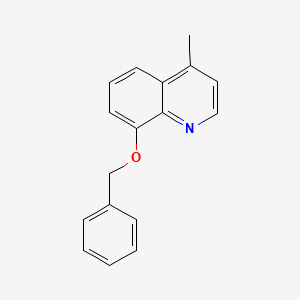
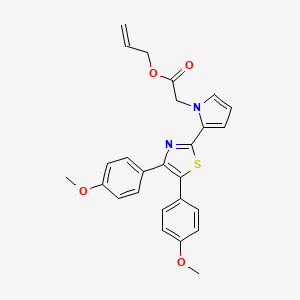
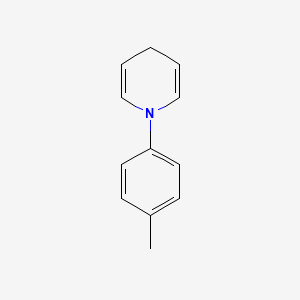
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)


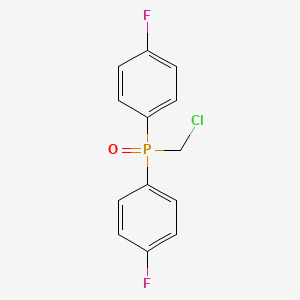



![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
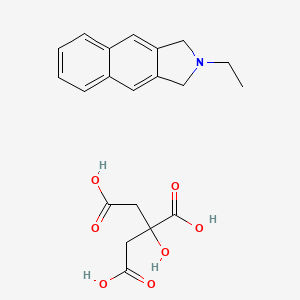
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
